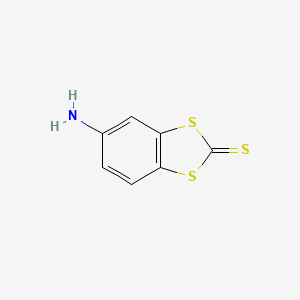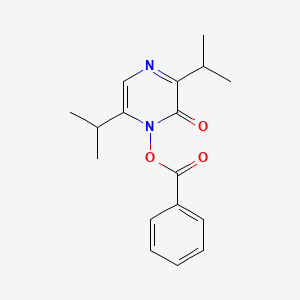
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a pyrazinone core substituted with benzoyloxy and isopropyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable carbonyl compound.
Introduction of Isopropyl Groups: The isopropyl groups can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Benzoylation: The final step involves the benzoylation of the hydroxyl group using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group may enhance its binding affinity to these targets, while the isopropyl groups contribute to its overall stability and lipophilicity. The compound may exert its effects through the inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Hydroxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one: Lacks the benzoyloxy group, resulting in different reactivity and binding properties.
1-(Methoxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one: Contains a methoxy group instead of benzoyloxy, leading to variations in chemical behavior and applications.
Uniqueness
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and enhances its potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111730-58-6 |
|---|---|
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
[2-oxo-3,6-di(propan-2-yl)pyrazin-1-yl] benzoate |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)14-10-18-15(12(3)4)16(20)19(14)22-17(21)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI-Schlüssel |
LMZGWUPLJIWGCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(C(=O)N1OC(=O)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


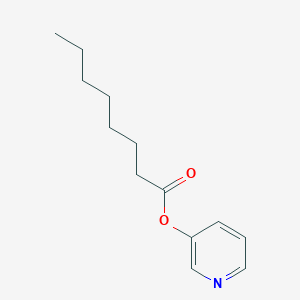
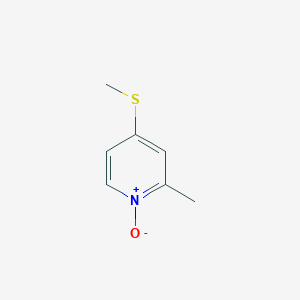

![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
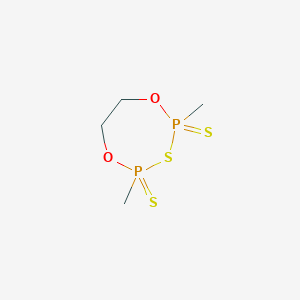
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)

![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
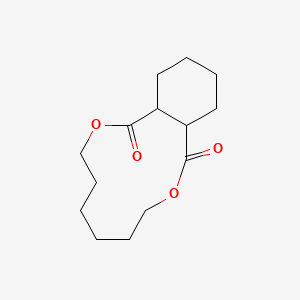
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
